2-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione
Overview
Description
2-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the core triazolopyrimidine structure, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the formation of the isoindole-dione ring system under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-Chlorophenyl)-7-phenyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione: This compound shares structural similarities with other triazolopyrimidine derivatives and isoindole-dione compounds.
4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups may exhibit comparable chemical reactivity and biological activity.
Phenyl-substituted triazolopyrimidines: These compounds have similar core structures and may be used in related applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O2/c26-17-12-10-15(11-13-17)20-14-21(16-6-2-1-3-7-16)31-24(27-20)28-25(29-31)30-22(32)18-8-4-5-9-19(18)23(30)33/h1-7,10-14,18-19,21H,8-9H2,(H,27,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOJKVRIJLMSTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=NN4C(C=C(NC4=N3)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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